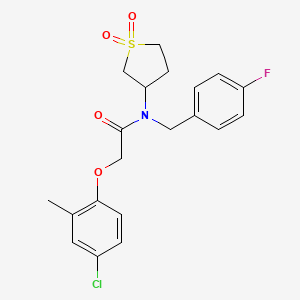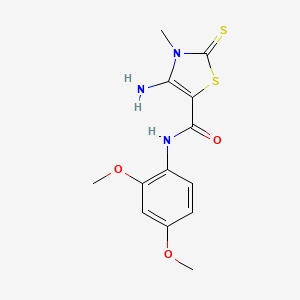
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The compound contains a chlorinated phenoxy group, a tetrahydrothiophene ring, and a fluorobenzyl group, all connected to an acetamide moiety.
- It is used in various scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production methods may not be widely documented, research laboratories can synthesize it for scientific purposes.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example
Major Products: The products formed depend on the specific reactions and conditions applied.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.
Biology: It may serve as a probe in biological assays or drug development.
Medicine: Investigate its potential therapeutic effects or toxicity.
Industry: Explore applications in materials science or chemical engineering.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It could:
Bind to Proteins: Interact with enzymes, receptors, or transporters.
Modulate Pathways: Influence cellular signaling pathways.
Affect Cellular Processes: Alter cell growth, metabolism, or gene expression.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to similar compounds.
Similar Compounds:
Remember that this compound’s detailed studies might be limited, but its potential applications make it an intriguing subject for further research
Propiedades
Fórmula molecular |
C20H21ClFNO4S |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21ClFNO4S/c1-14-10-16(21)4-7-19(14)27-12-20(24)23(18-8-9-28(25,26)13-18)11-15-2-5-17(22)6-3-15/h2-7,10,18H,8-9,11-13H2,1H3 |
Clave InChI |
TZJDUFUQNBGRJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12131013.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131025.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12131028.png)
![(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131029.png)

![[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide](/img/structure/B12131035.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12131036.png)

![1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B12131058.png)
![N-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]-4-tert-butylbenzamide](/img/structure/B12131066.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12131074.png)
![1-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12131082.png)


